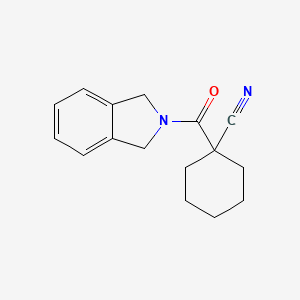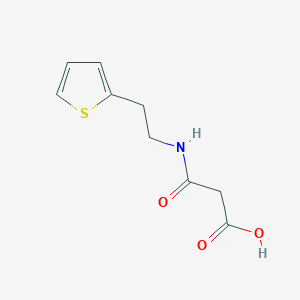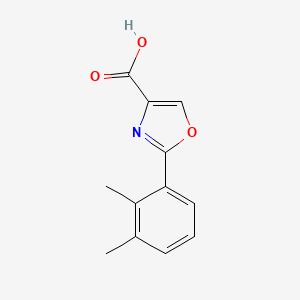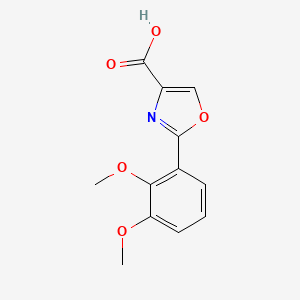![molecular formula C11H16ClN3O3S2 B7555036 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been found to have several applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, which makes it a potential anticancer agent. Additionally, it has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine in lab experiments is its potential as an anticancer agent. This compound has been found to inhibit the growth and proliferation of cancer cells, which makes it a useful tool for studying the mechanisms of cancer growth and development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of new derivatives of this compound may lead to the discovery of more potent anticancer and anti-inflammatory agents.
Synthesemethoden
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is a complex process that involves several steps. The initial step involves the reaction of 5-chlorothiophene-2-carbonyl chloride with piperidine in the presence of a base such as triethylamine. This reaction results in the formation of 1-(5-chlorothiophene-2-carbonyl)piperidine. The next step involves the reaction of this compound with sulfamoyl chloride in the presence of a base to form 1-(5-chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine has several potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an anticancer agent and has been studied extensively for its ability to inhibit the growth of cancer cells. Additionally, it has also been found to have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S2/c12-10-4-3-9(19-10)11(16)15-5-1-2-8(7-15)6-14-20(13,17)18/h3-4,8,14H,1-2,5-7H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUFFMZOLUULKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)






![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)


![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)